molecular formula C11H15NO4 B15368530 3-Hydroxy-2,5-dimethyl-L-tyrosine CAS No. 582320-58-9

3-Hydroxy-2,5-dimethyl-L-tyrosine

Cat. No.: B15368530
CAS No.: 582320-58-9
M. Wt: 225.24 g/mol
InChI Key: GGIZZIUIJCQWRV-QMMMGPOBSA-N
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Description

3-Hydroxy-2,5-dimethyl-L-tyrosine (CAS 582320-58-9) is a substituted L-tyrosine derivative with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is of significant interest in medicinal chemistry and neuroscience research due to its structural relationship to L-tyrosine, a fundamental precursor to critical catecholamine neurotransmitters including dopamine, norepinephrine, and epinephrine . The enzymatic conversion of L-tyrosine via tyrosine hydroxylase to L-DOPA is the rate-limiting step in this biosynthetic pathway . Researchers investigate modified tyrosine analogues like this compound to study their potential effects on catecholamine synthesis, receptor affinity, and functional bioactivity, drawing parallels to other studied derivatives such as 2,6-dimethyl-L-tyrosine which has been shown to enhance the properties of opioid peptides . The additional methyl and hydroxy groups on the phenolic ring may influence the compound's bioavailability, metabolic stability, and interaction with enzymatic targets. This product is provided exclusively for research purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

582320-58-9

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxy-2,5-dimethylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-5-3-7(4-8(12)11(15)16)6(2)10(14)9(5)13/h3,8,13-14H,4,12H2,1-2H3,(H,15,16)/t8-/m0/s1

InChI Key

GGIZZIUIJCQWRV-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1O)O)C)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC(=C(C(=C1O)O)C)CC(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below compares substituent patterns and molecular characteristics of 3-Hydroxy-2,5-dimethyl-L-tyrosine with related compounds:

Compound Name Substituents (Aromatic Ring) Backbone Modification Key Functional Groups
This compound 3-OH, 2-CH₃, 5-CH₃ L-tyrosine Hydroxyl, Methyl
3-Methyl-L-tyrosine 3-CH₃ L-tyrosine Methyl
3,5-Diiodo-L-tyrosine 3-I, 5-I, 4-OH L-tyrosine Iodo, Hydroxyl
3,5-Dinitro-L-tyrosine 3-NO₂, 5-NO₂, 4-OH L-tyrosine Nitro, Hydroxyl
3,4,5-Trihydroxy-L-phenylalanine 3-OH, 4-OH, 5-OH L-phenylalanine Trihydroxyl
Antioxidant Potential
  • Hydroxyl Groups: Compounds like 3,4,5-trihydroxy-L-phenylalanine () and limlactone () exhibit antioxidant activity via radical scavenging (DPPH/ABTS assays).
Anti-inflammatory and Analgesic Effects
  • β-Hydroxy-β-aryl propanoic acids (): Structurally analogous to NSAIDs (e.g., ibuprofen), these compounds inhibit COX-2. The methyl groups in this compound might enhance lipophilicity, improving membrane permeability but requiring validation for COX selectivity .
Antiproliferative Activity
  • Propionic acid derivatives (): Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives showed IC₅₀ values of 0.12–0.81 mg/mL against HCT-116 cells. The methyl and hydroxyl groups in this compound may similarly stabilize interactions with HDAC or HSP90 targets, though empirical data are needed .

Physicochemical and Toxicological Considerations

Physicochemical Properties

  • Stability : Steric hindrance from 2,5-dimethyl groups may protect the 3-hydroxyl group from oxidation, as seen in stabilized lactones () .

Q & A

Q. What are the recommended enantioselective synthesis routes for 3-Hydroxy-2,5-dimethyl-L-tyrosine, and how can chiral purity be validated?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric reduction of diketone precursors using chiral catalysts. For example, ruthenium TsDPEN complexes (e.g., (S,S)-4a) have demonstrated >90% enantiomeric excess (ee) in similar hydroxy ketone syntheses . Key steps:

Prepare 2,5-dimethyl-1,3-cyclohexanedione as the precursor.

Use low catalyst loadings (0.1–0.5 mol%) in isopropanol or dichloromethane with formic acid.

Validate chiral purity via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry.
Reference Table :

CatalystSolventee (%)Yield (%)
(S,S)-4ai-PrOH9588
(S,S)-4aCH₂Cl₂9285

Q. How can structural and functional group analysis be performed for this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Assign signals for hydroxyl (δ 4.8–5.2 ppm), aromatic protons (δ 6.5–7.2 ppm), and methyl groups (δ 1.2–1.5 ppm) .
  • IR : Confirm phenolic -OH (3200–3600 cm⁻¹) and carboxylate C=O (1680–1720 cm⁻¹).
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 226.1 for C₁₁H₁₅NO₄).

Q. What are the primary biological roles or pathways involving tyrosine derivatives like this compound?

  • Methodological Answer : Tyrosine derivatives often participate in melanogenesis, neurotransmitter synthesis, or as enzyme inhibitors. For example:
  • In vitro assays : Test melanin inhibition using B16F10 melanoma cells with α-MSH stimulation .
  • Enzyme kinetics : Measure IC₅₀ against tyrosinase via spectrophotometric monitoring of L-DOPA oxidation .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

  • Methodological Answer : Conduct accelerated stability studies:

Prepare buffered solutions (pH 3–9) and incubate at 25°C/40°C.

Monitor degradation via HPLC-UV at 280 nm.

Compare Arrhenius plots to predict shelf-life.
Note : Contradictions may arise from impurities or oxidation; use argon-purged vials and antioxidants (e.g., 0.1% BHT) .

Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalyst Recycling : Immobilize TsDPEN-Ru complexes on silica gel for reuse (≥5 cycles with <5% ee loss) .
  • Process Intensification : Use flow chemistry to enhance mixing and reduce reaction time.
    Reference Table :
Scale (g)Catalyst Loading (%)ee (%)Yield (%)
100.29480
1000.19275

Q. How do substituent positions (2,5-dimethyl vs. 3,5-diiodo) affect the biological activity of tyrosine derivatives?

  • Methodological Answer : Perform comparative SAR studies:

Synthesize analogs (e.g., 3,5-diiodo-L-tyrosine , 3-fluoro-L-tyrosine ).

Test in enzyme inhibition assays (tyrosinase, thyroid peroxidase).
Key Finding : 2,5-Dimethyl groups enhance lipophilicity (logP +0.5 vs. parent tyrosine), improving membrane permeability but reducing solubility .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values for this compound?

  • Methodological Answer : Re-evaluate under controlled conditions:
  • Solvent Systems : Test in aqueous buffers (pH 2–12) and organic solvents (DMSO, ethanol).
  • Temperature : Measure solubility at 25°C vs. 37°C.
    Example : For 3-fluoro-L-tyrosine, solubility in water is 9.8 g/L at 25°C but drops to 4.2 g/L at 4°C .

Safety and Handling Guidance

Q. What protocols ensure safe handling of reactive intermediates during synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods for iodination or halogenation steps (risk of volatile byproducts) .
  • Storage : Store at +4°C in amber vials to prevent photodegradation .

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